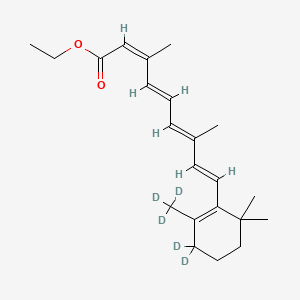

13-cis-Retinoic acid ethyl ester-d5

Description

Significance of Stable Isotope Labeling in Biomedical Research

Stable isotope labeling is a powerful technique that has revolutionized biomedical research by enabling the precise tracing and quantification of molecules within biological systems. nih.govnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. researchgate.net The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule creates a "heavy" version that is chemically identical to its natural counterpart but distinguishable by its mass. nih.gov

This mass difference allows for the sensitive and accurate tracking of the labeled compound and its metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov In fields such as metabolomics, stable isotope labeling is crucial for elucidating metabolic pathways, understanding disease progression, and assessing the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govresearchgate.netnih.gov By introducing a labeled compound, researchers can directly measure the biosynthesis, remodeling, and degradation of biomolecules, providing insights that are unattainable with other methods. nih.gov This approach enhances detection sensitivity and allows for the absolute quantification of analytes in complex biological matrices. nih.gov

Overview of Retinoid Biology and Metabolism in Research Contexts

Retinoids, a class of compounds derived from vitamin A (retinol), are essential for numerous physiological processes. nih.gov These include embryonic development, vision, immune function, and the regulation of cell differentiation and proliferation. caymanchem.comnih.gov The biological activity of retinoids is primarily mediated by retinoic acid, which acts as a signaling molecule that can regulate the expression of hundreds of genes by binding to nuclear receptors. caymanchem.comnih.gov

The metabolism of retinoids is a tightly regulated process. nih.gov Vitamin A is obtained from the diet and can be stored in the liver as retinyl esters. When needed, it is released into the bloodstream and transported to target tissues. caymanchem.com In cells, retinol (B82714) can be oxidized to retinaldehyde and then to retinoic acid. nih.gov Cellular retinoid-binding proteins play a crucial role in chaperoning these lipophilic molecules through the aqueous cellular environment, protecting them from degradation and directing them to the appropriate metabolic enzymes and nuclear receptors. clinicaltrials.gov The study of retinoid metabolism is vital for understanding its role in both health and disease.

Rationale for Deuterium Substitution in 13-cis-Retinoic Acid Ethyl Ester

The primary rationale for the deuterium substitution in 13-cis-Retinoic acid ethyl ester to create its d5 variant is its application as an internal standard in quantitative analytical methods. caymanchem.com In research, particularly in pharmacokinetic and metabolic studies, it is often necessary to measure the precise concentrations of a compound, such as 13-cis-retinoic acid, and its metabolites in biological samples like plasma. nih.govnih.gov

13-cis-Retinoic acid-d5 and its ethyl ester are intended for use as internal standards for the quantification of their non-deuterated counterparts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known quantity before analysis. Because the deuterated standard behaves almost identically to the unlabeled compound during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for accurate correction and precise quantification of the analyte's concentration.

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis in bioanalytical chemistry. The deuterium atoms in 13-cis-Retinoic acid ethyl ester-d5 give it a higher mass, allowing the mass spectrometer to distinguish it from the endogenous, unlabeled compound. This ensures that the measurements are highly specific and accurate, which is critical for understanding the pharmacokinetics and metabolism of 13-cis-retinoic acid in various research contexts, such as in studies related to neuroblastoma. nih.govnih.govnih.gov

Detailed Research Findings

Research utilizing 13-cis-retinoic acid has been extensive, particularly in the context of cancer research. For instance, studies have investigated its effects on the self-renewal, migration, and invasion of cholangiocarcinoma cells. nih.gov In such studies, accurate quantification of the compound and its metabolites in cell cultures or in vivo models is crucial, underscoring the importance of having a reliable internal standard like its deuterated form.

Furthermore, pharmacokinetic studies of 13-cis-retinoic acid in pediatric patients with high-risk neuroblastoma have been conducted to understand the variability in drug exposure and metabolism. nih.govnih.gov These studies identified significant inter-patient variability in the clearance and volume of distribution of 13-cis-retinoic acid. nih.govnih.gov A major metabolite, 4-oxo-13-cis-retinoic acid, was also identified and found to accumulate to high concentrations. nih.govnih.govnih.gov The precise measurement of both the parent drug and its metabolites in these clinical research settings would be critically dependent on the use of stable isotope-labeled internal standards to ensure the accuracy of the pharmacokinetic models developed. caymanchem.com

The development of new formulations, such as oral liquid forms of 13-cis-retinoic acid, also necessitates comparative bioavailability and pharmacokinetic trials. clinicaltrials.govmdpi.com In these trials, researchers compare the absorption and metabolic profile of the new formulation to existing ones. The use of deuterated standards is essential for the bioanalytical methods employed in these studies to generate robust and reliable data. caymanchem.com

Below are tables detailing the chemical properties of this compound and related compounds.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | Ethyl (2Z,4E,6E,8E)-9-(6,6-dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-d2)-3,7-dimethylnona-2,4,6,8-tetraenoate |

| Molecular Formula | C₂₂H₂₇D₅O₂ |

| Molecular Weight | 333.52 g/mol |

| Synonyms | (13Z)-Ethyl Retinoate-d5 |

| Storage Temperature | 2-8°C Refrigerator |

Data sourced from Pharmaffiliates scbt.com

Table 2: Chemical Properties of 13-cis-Retinoic Acid-d5

| Property | Value |

|---|---|

| Formal Name | 9-(6,6-dimethyl-2-(methyl-d₃)cyclohex-1-en-1-yl-3,3-d₂)-3,7-dimethylnona-2Z,4E,6E,8E-tetraenoic acid |

| CAS Number | 78996-15-3 |

| Molecular Formula | C₂₀H₂₃D₅O₂ |

| Molecular Weight | 305.5 g/mol |

| Synonyms | Isotretinoin-d5, Accutane-d5, 13-cis-Vitamin A Acid-d5 |

| Purity | ≥99% deuterated forms (d₁-d₅) |

| Solubility | Soluble in Methanol (B129727) |

Data sourced from Cayman Chemical and Santa Cruz Biotechnology caymanchem.comscbt.com

Table 3: List of Compounds

| Compound Name |

|---|

| 13-cis-Retinoic acid |

| 13-cis-Retinoic acid ethyl ester |

| This compound |

| 13-cis-Retinoic acid-d5 |

| 4-oxo-13-cis-retinoic acid |

| all-trans-retinoic acid |

| Retinol |

| Retinaldehyde |

| Retinyl esters |

Structure

3D Structure

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

ethyl (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16-/i4D3,12D2 |

InChI Key |

ZELWYCSDHIFMOP-KODDXJHGSA-N |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)OCC)/C)/C)(C)C)[2H] |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

The creation of 13-cis-Retinoic acid ethyl ester-d5 involves a multi-step process that begins with the synthesis of precursor molecules, followed by the strategic incorporation of deuterium (B1214612) atoms, and concludes with the formation of the ethyl ester.

Precursor Chemistry and Intermediate Compounds

The synthesis of retinoids, including 13-cis-retinoic acid, is a well-established field of organic chemistry. The general approach often involves the construction of the polyene chain through a series of condensation reactions. A common starting point is β-ionone, which provides the characteristic trimethylcyclohexene ring structure found in many retinoids. google.com

The synthesis can proceed through various intermediates. For instance, vinyl-β-ionol, prepared from the reaction of β-ionone with vinyl magnesium halides, serves as a key precursor. google.com This intermediate can then undergo a series of reactions to extend the side chain and introduce the necessary functional groups. The formation of the polyene system often utilizes Wittig or Horner-Wadsworth-Emmons reactions to create the carbon-carbon double bonds with specific stereochemistry.

It is theoretically possible that 13-cis-retinoic acid can be formed through the sequential oxidation of 13-cis-retinol (B135769) and 13-cis-retinal, analogous to the formation of all-trans-retinoic acid. who.int

Deuterium Incorporation Strategies

The introduction of deuterium into the molecule is a critical step in the synthesis of this compound. Deuterium labeling is the incorporation of a stable deuterium isotope (²H or D) in place of the more common hydrogen isotope (¹H). rsc.org This substitution can have a significant impact on the molecule's properties and is a valuable tool in various research applications. nih.gov

Several strategies can be employed for deuterium incorporation:

Use of Deuterated Reagents: One of the most direct methods is to use reagents that already contain deuterium. This could involve deuterated solvents or specific deuterated building blocks in the synthetic pathway. The availability of a wide range of deuterated reagents has expanded the possibilities for synthesizing complex deuterated molecules. nih.gov

Catalytic Exchange Reactions: In this method, the non-deuterated compound is treated with a deuterium source, such as D₂O or D₂ gas, in the presence of a catalyst. This promotes the exchange of hydrogen atoms for deuterium atoms at specific positions in the molecule.

Reduction with Deuterated Reducing Agents: Aldehydes or ketones can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific carbon atoms.

For this compound, the deuterium atoms are typically incorporated into the ethyl group of the ester. This is achieved by using deuterated ethanol (B145695) (C₂D₅OH) during the esterification step.

Esterification Techniques for Ethyl Ester Formation

The final step in the synthesis is the formation of the ethyl ester. This is typically achieved through esterification of 13-cis-retinoic acid. Several methods can be employed for this transformation:

Fischer Esterification: This classic method involves reacting the carboxylic acid (13-cis-retinoic acid) with an alcohol (ethanol or deuterated ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.

DCC Coupling: Dicyclohexylcarbodiimide (DCC) is a common coupling agent used to facilitate the formation of an ester from a carboxylic acid and an alcohol. researchgate.net This method is often carried out under mild conditions.

Other Coupling Reagents: Various other coupling reagents, such as 1,1'-Carbonyldiimidazole (CDI), can also be used to activate the carboxylic acid for reaction with the alcohol.

The choice of esterification technique can depend on the desired reaction conditions and the sensitivity of the starting materials. For the synthesis of the d5-labeled compound, deuterated ethanol would be used in place of standard ethanol.

Purification and Isolation Techniques for Deuterated Retinoid Derivatives

Following synthesis, the deuterated retinoid derivative must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Given that retinoids are sensitive to light and air, purification procedures should be conducted under protected conditions, such as under yellow light and an inert atmosphere (e.g., nitrogen or argon). who.int

Common purification techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and purifying retinoids. who.intnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is frequently used. who.int In many reversed-phase systems, 13-cis-retinoic acid elutes before the all-trans isomer. who.int

Crystallization: Recrystallization from a suitable solvent or solvent mixture can be an effective method for purifying solid compounds. google.com Solvents such as cyclohexane, toluene, ethanol, isopropanol, or various acetates can be used. google.com

Liquid-Liquid Extraction: This technique is often used as an initial purification step to separate the desired compound from impurities based on their differential solubility in two immiscible liquid phases. nih.gov For retinoids, acidification of the sample followed by extraction with an organic solvent like chloroform/methanol (B129727), diethyl ether, or ethyl acetate (B1210297) is a common practice. who.int

The use of deuterated internal standards is crucial during purification and analysis as they can mimic the extraction efficiency of the target retinoid isomers and their metabolites. nih.gov

Characterization of Deuterium Enrichment and Isotopic Purity

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between the deuterated compound and its non-deuterated counterpart based on their precise mass-to-charge ratios. nih.govrsc.orgresearchgate.net Techniques like electrospray ionization (ESI) are often used. nih.govresearchgate.net The relative abundance of the isotopic ions can be used to calculate the percentage of isotopic purity. nih.govrsc.org Gas chromatography-mass spectrometry (GC-MS) can also be used, often after derivatization of the retinoid. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can confirm the positions of the deuterium labels. rsc.orgrsc.org While ¹H NMR can be used to observe the absence of signals at the deuterated positions, ²H NMR directly detects the deuterium nuclei, providing a more accurate determination of isotopic abundance. nih.gov The combination of ¹H and ²H NMR can be a robust method for determining the isotopic abundance of both partially and fully labeled compounds. nih.gov

Advanced Analytical Strategies for 13 Cis Retinoic Acid Ethyl Ester D5

Mass Spectrometry-Based Quantification and Tracing

Mass spectrometry (MS) stands as a cornerstone for the quantitative analysis and tracing of 13-cis-retinoic acid and its related isomers. The use of isotopically labeled standards, such as 13-cis-retinoic acid-d5, is integral to achieving high accuracy and precision in these measurements.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of retinoids, including 13-cis-retinoic acid, in various biological samples. nih.govnih.gov This method offers high sensitivity and specificity, allowing for the detection of low concentrations of these compounds. nih.govnih.gov The use of 13-cis-retinoic acid-d5 as an internal standard is a common practice in LC-MS/MS assays to ensure accurate quantification by correcting for variations in sample preparation and instrument response. caymanchem.comglpbio.com

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation to resolve different retinoid isomers. nih.govthermofisher.com The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. Specific precursor-to-product ion transitions are monitored in a process called multiple reaction monitoring (MRM), which provides a high degree of selectivity for the target analyte. omicsonline.org For instance, in the analysis of 9-cis-retinoic acid, 13-cis-retinoic acid-d5 can be used as an internal standard, with specific mass transitions monitored for each compound. omicsonline.org

The development of LC-MS/MS methods has enabled the simultaneous measurement of multiple retinoids and their metabolites in a single run, providing a comprehensive profile of retinoid metabolism. thermofisher.com These methods are characterized by good linearity and reproducibility, with low limits of detection, making them suitable for clinical research and bioequivalence studies. thermofisher.comomicsonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Retinoid Analysis

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of retinoids. caymanchem.com While it often requires derivatization of the analytes to increase their volatility and thermal stability, GC-MS can provide high-resolution separation and sensitive detection. nih.gov 13-cis-retinoic acid-d5 is intended for use as an internal standard in GC-MS quantification of 13-cis-retinoic acid. caymanchem.com

The use of an internal standard like 13-cis-retinoic acid-d5 helps to account for any sample loss during the extraction and derivatization steps, as well as variations in injection volume. caymanchem.com In some GC-MS methods, retinoids are derivatized to their methyl esters to improve their chromatographic behavior. nih.gov The unequivocal identification of retinoids can be achieved by comparing their retention times and mass spectra with those of reference compounds. nih.gov

Role as an Internal Standard in Quantitative Assays

13-cis-retinoic acid-d5 is specifically designed for use as an internal standard in the quantification of 13-cis-retinoic acid by GC- or LC-MS. caymanchem.comglpbio.com An internal standard is a compound that is chemically similar to the analyte but has a different mass due to isotopic labeling. It is added to the sample in a known concentration at the beginning of the analytical procedure.

By comparing the response of the analyte to the response of the internal standard, it is possible to correct for any variations that may occur during sample preparation, extraction, and analysis. nih.govnih.gov This ensures that the final calculated concentration of the analyte is accurate and reliable. The use of a deuterated internal standard like 13-cis-retinoic acid-d5 is particularly advantageous because it co-elutes with the unlabeled analyte, experiencing the same matrix effects and ionization suppression or enhancement. nih.gov

In a study developing a high-throughput LC-MS/MS method for the simultaneous estimation of 9-cis-retinoic acid and its metabolite in human plasma, 13-cis-retinoic acid-d5 was employed as the internal standard. omicsonline.org This highlights its utility in complex analytical methods for retinoids.

Isotope Dilution Mass Spectrometry Principles

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements of the amount of a substance. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte (the "spike" or "tracer") to the sample. nih.gov The mixture is then homogenized, and the isotopic composition of the analyte is measured using a mass spectrometer.

By measuring the change in the isotopic ratio of the analyte after the addition of the spike, the original concentration of the analyte in the sample can be determined with high accuracy. nih.gov Key assumptions for the successful application of IDMS include the complete mixing of the tracer with the analyte in the sample and the tracer behaving indistinguishably from the analyte during analysis. nih.gov

Deuterium-labeled compounds like 13-cis-retinoic acid-d5 are commonly used as tracers in IDMS for retinoid analysis. nih.gov The significant mass difference between deuterium (B1214612) and hydrogen allows for clear differentiation in the mass spectrometer. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation of complex mixtures of retinoids, which often exist as various geometric isomers. The ability to resolve these isomers is critical for their accurate quantification and for understanding their distinct biological activities.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation of retinoid isomers. nih.govthermofisher.comnih.gov Reversed-phase HPLC, in particular, is effective for resolving isomers of retinoic acid. nih.gov The separation is typically achieved on a C18 column, and the mobile phase composition can be optimized to achieve the desired resolution. jfda-online.com

Several HPLC methods have been developed for the simultaneous analysis of multiple retinoic acid isomers, including 13-cis-retinoic acid, all-trans-retinoic acid, 9-cis-retinoic acid, and 9,13-dicis-retinoic acid. nih.gov These methods are crucial for studying the metabolism and isomerization of retinoids in biological systems. nih.gov The use of an internal standard, such as a deuterated analog, can improve the accuracy and reproducibility of HPLC-based quantification. nih.gov

The development of rapid HPLC methods allows for the separation of retinoid isomers in a shorter time, which is beneficial for high-throughput analysis. conicet.gov.ar For instance, an isocratic HPLC method has been reported to separate retinol (B82714), retinal, all-trans-retinoic acid, and 13-cis-retinoic acid in less than 14 minutes. jfda-online.com

Advanced Chromatographic Systems for Retinoid Profiling

The separation and quantification of retinoids, including their deuterated analogues, are most commonly achieved using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). jfda-online.com These techniques are favored for their ability to resolve a wide range of polar compounds. jfda-online.com

Reversed-Phase HPLC: Reversed-phase HPLC is a cornerstone in retinoid analysis. jfda-online.com Isocratic methods, which use a constant mobile phase composition, have been developed for rapid measurements. For instance, a mobile phase of 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2) on a C18 column can separate 13-cis-retinoic acid in under 14 minutes. jfda-online.com The separation of retinoic acid isomers by reversed-phase chromatography is influenced by the pH of the mobile phase. jfda-online.com

UHPLC-MS/MS: For enhanced sensitivity and specificity, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is employed. nih.gov This method allows for the measurement of multiple retinoids in a single run. nih.gov The positive ion mode in mass spectrometry has been found to provide approximately ten-fold greater sensitivity for retinoid detection compared to the negative ion mode. nih.gov The fragmentation patterns and specific MS/MS ion transitions are optimized for each retinoid and their isotope-labeled internal standards to ensure maximum sensitivity. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a viable alternative for the simultaneous separation of 13-cis-retinoic acid and its all-trans isomer. researchgate.net An isocratic mobile phase of toluene-ethyl acetate-methanol (8:1:0.5, v/v) on a silica (B1680970) gel 60 F254 plate with UV detection at 334 nm can achieve baseline resolution. researchgate.net

Capillary Electrophoresis (CE): CE is another powerful technique for drug concentration monitoring, valued for its high separation efficiency and low sample consumption. mdpi.com To overcome the inherent low concentration sensitivity of UV-absorption detection in CE, methods like cyclodextrin-assisted sweeping can be used for sample preconcentration. mdpi.com The inclusion of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the separation buffer is crucial for resolving the stereoisomers of retinoic acid, as their different structures lead to varying distribution ratios within the hydrophobic cavity of the cyclodextrin. mdpi.com

| Chromatographic Technique | Mobile/Stationary Phase | Detection Method | Key Findings |

| Reversed-Phase HPLC | C18 column; 85% methanol, 15% 0.01 M sodium acetate buffer (pH 5.2) | UV and Fluorescence | Rapid separation of retinol and its metabolites in under 14 minutes. jfda-online.com |

| UHPLC-MS/MS | Not specified | Tandem Mass Spectrometry (positive ion mode) | High sensitivity and specificity for profiling multiple retinoids. nih.gov |

| HPTLC | Silica gel 60 F254; toluene-ethyl acetate-methanol (8:1:0.5, v/v) | UV (334 nm) | Baseline resolution of 13-cis- and all-trans-retinoic acid. researchgate.net |

| Capillary Electrophoresis | HP-β-CD in buffer | UV-absorption with preconcentration | High separation efficiency for retinoic acid isomers. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (²H) NMR, is a powerful tool for the structural elucidation of retinoids. nih.gov Site-directed deuterium labeling allows for the investigation of the conformation of retinal within biological environments, such as the binding pocket of rhodopsin. nih.gov By analyzing the ²H NMR spectra, the orientations of specific methyl groups can be determined, providing insights into the torsional angles between different planes of the retinoid molecule. nih.gov This information is critical for understanding the conformational strain of the molecule, which has significant implications for its biological activity and photochemical properties. nih.gov

In tracer studies, deuterated retinoids like 13-cis-retinoic acid ethyl ester-d5 serve as internal standards for quantification in various biological matrices. medchemexpress.com The incorporation of stable heavy isotopes into drug molecules is a widely used strategy in drug development to trace and quantify the compound during metabolic studies. medchemexpress.com The distinct mass of the deuterated standard allows it to be differentiated from its endogenous, non-deuterated counterpart by mass spectrometry, ensuring accurate measurement of the analyte's concentration.

Sample Preparation and Stability Considerations for Deuterated Retinoids

The inherent instability of retinoids necessitates meticulous sample preparation and handling to ensure the accuracy of analytical results. nih.gov Factors such as light, heat, and oxygen can lead to isomerization and degradation. nih.govresearchgate.net

Extraction Methodologies from Biological Matrices (Non-Human)

The choice of extraction method depends on the biological matrix and the specific retinoids being analyzed.

Liquid-Liquid Extraction (LLE): A common method for extracting retinoids from serum or plasma involves LLE with a non-polar solvent like hexane. nih.gov Typically, the sample is acidified before extraction. nih.gov While this method provides good recovery for many retinoids, the recovery of more polar hydroxylated metabolites can be poor. nih.gov

Protein Precipitation: For the analysis of hydroxylated metabolites, a simple protein precipitation with acetonitrile (B52724) is often recommended. nih.gov This involves adding acetonitrile to the serum sample, followed by centrifugation to pellet the proteins. The supernatant is then directly analyzed. nih.gov

Supercritical Fluid Extraction (SFE): SFE using supercritical carbon dioxide modified with a small percentage of methanol has been successfully used to extract 13-cis-retinoic acid from various pharmaceutical dosage forms. nih.gov This method offers high recovery rates and precision. nih.gov

| Extraction Method | Target Analyte(s) | Biological Matrix (Non-Human) | Key Advantages/Disadvantages |

| Liquid-Liquid Extraction | atRA, 13-cisRA, 9,13-dicisRA | Mouse tissues, Serum | Good recovery for less polar retinoids; poor for hydroxylated metabolites. nih.gov |

| Protein Precipitation | Hydroxylated RA metabolites | Serum | Simple and effective for polar metabolites. nih.gov |

| Supercritical Fluid Extraction | 13-cis-retinoic acid and its photoisomers | Pharmaceutical dosage forms | High recovery and precision. nih.gov |

Mechanistic Investigations and Metabolic Studies in Research Models

Elucidation of Metabolic Pathways Using Deuterated Tracers

The use of deuterated tracers like 13-cis-retinoic acid ethyl ester-d5 is instrumental in metabolic research. The deuterium (B1214612) atoms act as a "heavy" label, allowing for the differentiation of the administered compound and its metabolites from their naturally occurring, non-deuterated counterparts by mass spectrometry. This technique provides a clear picture of the metabolic fate of the parent compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (Non-Human Models)

While specific ADME data for this compound is not extensively published, the metabolic pathways of its non-deuterated parent compound, 13-cis-retinoic acid (isotretinoin), have been studied in animal models, providing a framework for understanding its likely fate. who.int

Upon oral administration in animal models such as rats and mice, 13-cis-retinoic acid is absorbed from the gastrointestinal tract. who.intnumberanalytics.com Its lipophilic nature suggests that absorption is likely enhanced with fatty meals. numberanalytics.com Following absorption, it is distributed to various tissues. numberanalytics.com A significant portion of 13-cis-retinoic acid is bound to plasma proteins, primarily albumin. numberanalytics.com

Metabolism is extensive and occurs primarily in the liver. numberanalytics.com The major metabolic pathways include isomerization to all-trans-retinoic acid, oxidation to 4-oxo-13-cis-retinoic acid, and glucuronidation. who.intdrugbank.comnih.gov In rats, 13-cis-retinoyl-β-glucuronide has been identified as a major biliary metabolite. who.int Excretion of the metabolites occurs through both urine and feces. numberanalytics.comdrugbank.com Studies in bile-duct cannulated rats have shown that a significant percentage of the administered dose is excreted in the bile, indicating the importance of this route of elimination. who.int

Table 1: Key ADME Characteristics of 13-cis-Retinoic Acid in Non-Human Models

| Parameter | Finding in Non-Human Models (Primarily Rats and Mice) | References |

| Absorption | Absorbed in the gastrointestinal tract; absorption enhanced with fat. | numberanalytics.com |

| Distribution | Distributed throughout the body; highly bound to plasma albumin. | numberanalytics.com |

| Metabolism | Extensively metabolized in the liver via isomerization, oxidation, and glucuronidation. | who.intnumberanalytics.comdrugbank.comnih.gov |

| Excretion | Excreted in both urine and feces; significant biliary excretion observed in rats. | who.intnumberanalytics.comdrugbank.com |

Isomerization Dynamics (e.g., cis-trans Photoisomerization)

A critical aspect of 13-cis-retinoic acid metabolism is its isomerization to other retinoic acid isomers, particularly all-trans-retinoic acid. nih.govnih.gov This conversion is significant because all-trans-retinoic acid is a potent activator of nuclear retinoic acid receptors (RARs). nih.govnih.gov The isomerization process suggests that 13-cis-retinoic acid may act, at least in part, as a pro-drug for all-trans-retinoic acid. nih.gov

In addition to enzymatic isomerization, retinoids are susceptible to photoisomerization. who.int Exposure to light can induce the conversion between cis and trans isomers. who.int This is an important consideration in experimental design, requiring that studies involving these compounds be conducted under controlled lighting conditions to prevent artifactual changes in isomeric composition. who.int The use of this compound allows for precise tracking of the extent of isomerization to its deuterated all-trans counterpart and other isomers in vivo and in vitro.

Enzymatic Biotransformation Processes (e.g., Cytochrome P450 Metabolism)

The biotransformation of 13-cis-retinoic acid is heavily reliant on the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov In human liver microsomes, CYP3A4 has been identified as a major enzyme responsible for the oxidation of 13-cis-retinoic acid to its primary metabolite, 4-oxo-13-cis-retinoic acid. nih.govnih.gov Other CYP enzymes, including CYP2C8, CYP2C9, and CYP2B6, are also involved in the metabolism of retinoids. researchgate.net

The enzymatic conversion of retinol (B82714) to retinoic acid is a two-step process. The first, rate-limiting step is the oxidation of retinol to retinaldehyde, which can be catalyzed by CYP enzymes. The subsequent oxidation of retinaldehyde to retinoic acid can also be mediated by CYPs, such as CYP1A1, CYP1A2, CYP1B1, and CYP3A4. capes.gov.br The use of this compound in in vitro systems with specific CYP isoforms can help to precisely delineate the contribution of each enzyme to its metabolism and the formation of its various deuterated metabolites.

Formation and Fate of Deuterated Retinoid Metabolites

Following administration of this compound, a series of deuterated metabolites would be expected to form. Based on the known metabolism of isotretinoin, the primary deuterated metabolites would likely be:

d5-all-trans-retinoic acid

d5-4-oxo-13-cis-retinoic acid

d5-4-oxo-all-trans-retinoic acid

d5-13-cis-retinoyl-glucuronide

Studies in patients have shown that 4-oxo-13-cis-retinoic acid is a major circulating metabolite, often reaching higher plasma concentrations than the parent drug. nih.govnih.govnih.gov This metabolite is not inactive; research has demonstrated that it possesses biological activity comparable to 13-cis-retinoic acid in neuroblastoma cell lines, including the ability to inhibit proliferation and induce differentiation. nih.govnih.gov Therefore, tracking the formation and fate of d5-4-oxo-13-cis-retinoic acid is crucial for a complete understanding of the pharmacological effects of the parent ester.

The glucuronidated form is a major excretory product, particularly in the bile. who.intnih.gov The use of a deuterated tracer allows for the quantification of these various metabolites in different biological compartments, providing a comprehensive picture of the metabolic flux and disposition of the parent compound.

Receptor Binding and Transcriptional Regulation Studies

The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, which act as ligand-activated transcription factors. nih.gov

Interactions with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

There are two main families of nuclear retinoid receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ). nih.govsemanticscholar.org These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. semanticscholar.org

Binding studies have shown that all-trans-retinoic acid and 9-cis-retinoic acid are the primary biologically active ligands for RARs. nih.govresearchgate.net 13-cis-retinoic acid, in contrast, exhibits a low binding affinity for both RARs and RXRs. nih.gov However, its intracellular isomerization to all-trans-retinoic acid provides a mechanism through which it can indirectly activate RAR-mediated gene transcription. nih.gov Studies in cultured human sebocytes have confirmed that 13-cis-retinoic acid is isomerized to all-trans-retinoic acid intracellularly, and its antiproliferative effects are mediated through RARs. nih.gov

9-cis-retinoic acid is the specific high-affinity ligand for RXRs. nih.govresearchgate.net The use of this compound in research allows for the investigation of its potential isomerization to deuterated 9-cis-retinoic acid and the subsequent activation of RXR-dependent pathways.

Molecular docking studies have provided insights into the structural basis of ligand-receptor interactions. nih.govresearchgate.net The carboxylic acid group of retinoic acid isomers forms key polar interactions within the ligand-binding pocket of RARs. researchgate.net The esterification of this group, as in this compound, would likely prevent direct high-affinity binding to RARs. Therefore, hydrolysis of the ethyl ester to form deuterated 13-cis-retinoic acid would be a necessary prerequisite for its subsequent isomerization and indirect activation of RARs.

Table 2: Receptor Binding Affinities of Retinoic Acid Isomers

| Retinoid Isomer | Retinoic Acid Receptors (RARs) | Retinoid X Receptors (RXRs) | References |

| all-trans-Retinoic Acid | High Affinity | No significant binding | nih.govresearchgate.net |

| 9-cis-Retinoic Acid | High Affinity | High Affinity | nih.govresearchgate.net |

| 13-cis-Retinoic Acid | Low Affinity | Low Affinity | nih.gov |

Modulation of Gene Expression Profiles in Model Systems

While direct studies on this compound are limited, research on its parent compound, 13-cis-retinoic acid, provides a foundational understanding of the anticipated effects on gene expression. Retinoids are known to regulate gene transcription by activating nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

In human meibomian gland epithelial cells, treatment with 13-cis-retinoic acid resulted in significant alterations to the expression of 6,726 genes. nih.gov These genes are involved in critical cellular processes such as proliferation, cell death, differentiation, and inflammation. nih.gov Similarly, in neuroblastoma cell lines, 13-cis-retinoic acid and its metabolite, 4-oxo-13-cis-retinoic acid, were found to decrease the mRNA and protein levels of the MYCN oncogene while increasing the expression of retinoic acid receptor-β (RAR-β). nih.gov

Furthermore, in glioblastoma models, 13-cis-retinoic acid has been shown to induce the expression of genes associated with resistance, such as ANGPTL4 and HILPDA, which are also induced by hypoxia. nih.gov The induction of interferon regulatory factor-1 (IRF-1) transcription has also been observed in HL-60 promyelocytic leukemia cells treated with 13-cis-retinoic acid, contributing to its antiproliferative effects. nih.gov

It is important to note that some of the biological activity of 13-cis-retinoic acid is thought to be mediated through its isomerization to the more transcriptionally potent all-trans-retinoic acid and 9-cis-retinoic acid. nih.gov

Cellular and Molecular Responses in In Vitro and In Vivo (Non-Human) Systems

The downstream effects of the altered gene expression profiles manifest as observable changes in cellular behavior, including differentiation, proliferation, and apoptosis.

Influence on Cellular Differentiation and Proliferation

Studies in various cell models have demonstrated the potent effects of 13-cis-retinoic acid on cellular differentiation and proliferation. In the human promyelocytic leukemia cell line HL-60, 13-cis-retinoic acid induces granulocytic differentiation, as evidenced by an increase in the CD11b differentiation antigen. nih.gov This is accompanied by a dose- and time-dependent inhibition of proliferation and an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov

In human follicular carcinoma cells (UCLA RO 82 W-1), 13-cis-retinoic acid was shown to drive the tumor cells towards a more differentiated and less proliferative state. nih.gov This was characterized by a dose-dependent reduction in cell number and [3H]thymidine uptake. nih.gov Conversely, in human SEB-1 sebocytes, 13-cis-retinoic acid causes a significant dose- and time-dependent decrease in viable cells, partly attributable to cell cycle arrest. nih.gov

The table below summarizes the observed effects on cellular differentiation and proliferation in different non-human model systems.

| Cell Line | Organism | Effect on Proliferation | Effect on Differentiation | Key Findings |

| HL-60 | Human | Inhibition | Induction of Granulocytic Differentiation | Dose- and time-dependent antiproliferative effect, cell cycle arrest in G0/G1 phase, increased CD11b expression. nih.gov |

| UCLA RO 82 W-1 | Human | Inhibition | Induction towards a more normal state | Dose-dependent reduction in cell number and [3H]thymidine uptake. nih.gov |

| SEB-1 Sebocytes | Human | Inhibition | Not specified | Significant dose- and time-dependent decrease in viable cells. nih.gov |

| Neuroblastoma Cell Lines | Human | Inhibition | Induction of Neurite Outgrowth | Equi-effective to its metabolite 4-oxo-13-cis-retinoic acid in inhibiting proliferation. nih.gov |

| Meibomian Gland Epithelial Cells | Human | Inhibition | Altered | Inhibited cell proliferation. nih.gov |

Investigation of Apoptotic Pathways

A significant mechanism through which 13-cis-retinoic acid exerts its effects is the induction of apoptosis, or programmed cell death. In human SEB-1 sebocytes, 13-cis-retinoic acid was shown to induce apoptosis, as demonstrated by increased Annexin V-FITC staining, TUNEL staining, and cleaved caspase-3 protein levels. nih.gov Notably, this apoptotic effect appears to be independent of the retinoic acid receptor (RAR). nih.govpsu.edu

Further investigation into the apoptotic mechanism in sebocytes revealed the involvement of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). psu.edu The expression of TRAIL was increased in sebaceous glands of acne patients following treatment with isotretinoin. psu.edu Silencing TRAIL with siRNA significantly reduced the apoptotic response of SEB-1 sebocytes to 13-cis-retinoic acid, suggesting a key role for this pathway in the compound's sebocyte-specific effects. psu.edu

In HL-60 cells, the pro-apoptotic activity of 13-cis-retinoic acid is associated with the down-regulation of the anti-apoptotic protein Bcl-2, which may increase the sensitivity of these cells to apoptosis. nih.gov

The following table details the findings related to the investigation of apoptotic pathways.

| Cell Line | Organism | Key Apoptotic Markers/Pathways | Findings |

| SEB-1 Sebocytes | Human | Annexin V, TUNEL, Cleaved Caspase-3, TRAIL | 13-cis-RA induces apoptosis via an RAR-independent mechanism involving TRAIL. nih.govpsu.edu |

| HL-60 | Human | Bcl-2 | Down-regulation of Bcl-2 protein expression contributes to apoptosis sensitivity. nih.gov |

| Meibomian Gland Epithelial Cells | Human | Cell Death | Increased cell death. nih.gov |

Effects on Specific Intracellular Signaling Cascades

The cellular responses to 13-cis-retinoic acid are mediated through the modulation of specific intracellular signaling cascades. In neuroblastoma cell lines, both 13-cis-retinoic acid and its primary metabolite, 4-oxo-13-cis-retinoic acid, were shown to be equi-effective in modulating key signaling pathways. nih.gov

In human meibomian gland epithelial cells, exposure to 13-cis-retinoic acid led to a reduction in the phosphorylation of Akt, a key protein in cell survival pathways. nih.gov It also increased the generation of interleukin-1β and matrix metallopeptidase 9, indicating an effect on inflammatory signaling. nih.gov

While some effects of 13-cis-retinoic acid are mediated through nuclear receptors, there is also evidence for non-genomic actions. Studies have suggested that 13-cis-retinoic acid may act through membrane receptors on the cell surface or by inhibiting enzymes involved in steroid metabolism. nih.gov

Applications in Fundamental Biomedical and Nutritional Research

Utilization in Understanding Vitamin A Homeostasis in Animal Models

The intricate system of vitamin A homeostasis, which governs the uptake, storage, and mobilization of retinoids, is a central area of nutritional science. nih.gov The body maintains a steady supply of vitamin A and its metabolites through a complex interplay of transport proteins and enzymes that handle dietary vitamin A, storing it primarily as retinyl esters. nih.govnih.gov Deuterated retinoids, including isotopologues like 13-cis-retinoic acid ethyl ester-d5, are invaluable tools for dissecting this system in animal models.

Researchers utilize the deuterated-retinol-dilution (DRD) technique to quantitatively estimate the total body stores of vitamin A. nih.gov This method involves administering a known dose of a deuterated form of retinol (B82714), such as [2H4]retinyl acetate (B1210297), and then measuring the ratio of the labeled to unlabeled retinol in the blood after a period of equilibration. nih.gov This ratio allows for the calculation of the total vitamin A pool size. Studies have successfully used this technique to demonstrate its responsiveness in detecting changes in vitamin A body stores in response to varying dietary intakes, confirming its validity as a research tool. nih.gov

Animal models, particularly rodents, are essential for investigating the tissue-specific aspects of vitamin A metabolism that are not feasible to study in humans. who.int For instance, studies in neonatal rats have used isotopically labeled retinol to trace its uptake and esterification in the lungs, revealing how co-administration with retinoic acid can synergistically increase the formation of lung retinyl esters. nih.gov Such studies are crucial for understanding how vitamin A status affects organ development and function. nih.gov By acting as a tracer, deuterated 13-cis-retinoic acid and its related compounds allow scientists to follow the metabolic fate of retinoids, providing insights into tissue distribution, rates of turnover, and how these processes are affected by different physiological and pathological states. who.intnih.gov Although different animal models can have varied patterns of retinoid metabolism compared to humans, these studies provide foundational knowledge on the mechanisms of homeostasis. who.int

Role in Tracing Nutrient Dynamics and Bioconversion Processes (e.g., Carotenoid to Retinoid)

A significant application of stable isotope-labeled compounds like this compound lies in tracing the metabolic conversion of dietary precursors into active vitamin A. The use of isotope tracers has been pivotal in elucidating key features of the absorption and metabolism of provitamin A carotenoids, such as beta-carotene (B85742). nih.gov These studies have shown that the absorption of beta-carotene is highly variable and that the appearance of its metabolites in the blood follows distinct patterns. nih.gov

The deuterated-retinol-dilution (DRD) method is also applied in this context to assess the efficacy of plant-based foods in improving vitamin A status. usda.gov For example, research on schoolchildren has used the DRD technique to show that carotene-rich vegetables, even when consumed with minimal dietary fat, can significantly enhance the total-body pool of vitamin A. usda.gov In such studies, a baseline measurement of vitamin A stores is taken, followed by a dietary intervention with carotenoid-rich foods. A post-intervention measurement using the DRD method reveals the change in the body's vitamin A pool, thereby quantifying the bioconversion efficiency of the dietary carotenoids. These findings have important public health implications, demonstrating that plant-based strategies can be effective in combating vitamin A deficiency. usda.gov

The ability to trace the journey of these molecules from ingestion to storage and utilization provides a dynamic view of nutrient metabolism that would be impossible to obtain through simple measurement of static concentrations. nih.govnih.gov

Development of Robust Analytical Biomarkers for Retinoid Status (Methodological Focus)

The accurate quantification of endogenous retinoids in biological samples like plasma and tissues is fundamental to assessing vitamin A status and understanding its role in health and disease. researchgate.net However, retinoids are present in very low concentrations and are susceptible to isomerization and degradation, making their analysis challenging. who.intnih.gov This is where this compound and related deuterated compounds become indispensable.

In analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled analogues are used as internal standards. portlandpress.comnih.govomicsonline.org An internal standard is a compound with identical chemical properties to the analyte of interest but with a different mass due to isotopic enrichment. caymanchem.comglpbio.com It is added to a biological sample in a known quantity at the beginning of the sample preparation process. portlandpress.com

The primary purpose of the internal standard is to correct for any loss of the analyte during extraction and to account for variations in instrument response (matrix effects). portlandpress.comnih.gov Because the internal standard behaves identically to the endogenous compound throughout the procedure, the ratio of the endogenous analyte's signal to the internal standard's signal remains constant, even if absolute signal intensities fluctuate. This allows for highly accurate and precise quantification.

LC-MS/MS methods have been developed for the simultaneous estimation of multiple retinoic acid isomers, such as 9-cis-retinoic acid and its metabolites, using 13-cis-retinoic acid-d5 as the internal standard. omicsonline.orgomicsonline.org These methods are characterized by their high sensitivity, with limits of detection in the femtomole range, and their ability to provide structural confirmation based on mass transitions. nih.gov The use of a proper internal standard improves accuracy by revealing any handling-induced isomerization and confirming extraction efficiency. portlandpress.comnih.gov

| Parameter | Description | Typical Value / Finding | Source |

|---|---|---|---|

| Internal Standard | Stable isotope-labeled analogue used for quantification. | 13-cis-Retinoic Acid-d5, all-trans-4,4-dimethyl-RA | portlandpress.comomicsonline.orgomicsonline.org |

| Technique | Primary analytical platform for sensitive detection. | Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | portlandpress.comnih.govomicsonline.org |

| Linear Range | The concentration range over which the assay is accurate. | 20 fmol to 10 pmol | portlandpress.comnih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. | ~10 fmol (at a signal/noise ratio of 3) | nih.gov |

| Intra-assay Variation | Precision within a single analytical run. | Coefficient of Variation (CV): 5.4 ± 0.4% | portlandpress.comnih.gov |

| Inter-assay Variation | Precision between different analytical runs. | Coefficient of Variation (CV): 8.9 ± 1.0% | portlandpress.comnih.gov |

| Sample Type | Biological matrices in which retinoids are measured. | Plasma, Serum, Tissues (e.g., liver, kidney, brain) | portlandpress.comnih.govomicsonline.org |

Advancements in Quality Control and Reference Standards for Retinoid Research

The reliability and reproducibility of research findings heavily depend on robust quality control (QC) measures and the availability of high-purity reference standards. In the field of retinoid analysis, this compound serves as a crucial component of the quality control framework. synzeal.com

As a reference standard, this compound is used in the development and validation of analytical methods. synzeal.com Method validation is a process that confirms that the analytical procedure is suitable for its intended purpose, assessing parameters like accuracy, precision, selectivity, and linearity. nih.gov The use of a deuterated internal standard is a cornerstone of this validation, ensuring that the method can produce reliable data across different experiments and laboratories. researchgate.net

Furthermore, in routine sample analysis, quality control samples spiked with known concentrations of both the analyte and the internal standard are run alongside unknown samples. This practice ensures the continued accuracy and precision of the analytical run. Any significant deviation in the quantification of the QC samples signals a problem with the assay, preventing the reporting of erroneous data.

The commercial availability of high-purity, well-characterized deuterated standards like this compound and 13-cis-retinoic acid-d5 from various suppliers is critical for the standardization of retinoid research. caymanchem.comglpbio.compharmaffiliates.comlgcstandards.comscbt.com These standards are supplied with detailed characterization data, ensuring their suitability for use in regulated and quality-controlled environments. synzeal.com This allows for greater consistency and comparability of results generated by different research groups around the world, which is essential for building a cohesive body of scientific knowledge on vitamin A.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 13-cis-retinoic acid ethyl ester-d5 in biological matrices, and how should validation be performed?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing amber glassware and yellow light to prevent photodegradation . Validation should include:

- Linearity : Test across expected physiological concentrations (e.g., 0.1–50 µg/mL).

- Recovery : Spiked samples with deuterated standards (e.g., USP reference materials) to assess extraction efficiency.

- Precision : Intra-day and inter-day variability (<5% RSD).

- Sensitivity : Limit of detection (LOD) ≤0.05 µg/mL.

- Key Data : In one study, HPLC achieved 97% recovery with a retention time of 8.2 min for 13-cis-retinoic acid derivatives under gradient elution (acetonitrile/trifluoroacetic acid) .

Q. How should experimental designs address the instability of 13-cis-retinoic acid ethyl ester-d5 in in vitro assays?

- Methodological Answer :

- Light Exposure : Conduct experiments under yellow light or in darkroom conditions.

- Temperature Control : Store samples at −80°C and limit thaw cycles.

- Matrix Effects : Use protein-rich buffers (e.g., 1% BSA) to mimic physiological conditions and reduce nonspecific binding.

- Validation : Include stability checks at 0, 6, 12, and 24 hours under assay conditions .

Q. What are critical steps in synthesizing and characterizing deuterated analogs like 13-cis-retinoic acid ethyl ester-d5?

- Methodological Answer :

- Isotopic Purity : Confirm ≥99 atom % deuterium using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

- Stereochemical Integrity : Compare retention times/chiral columns to non-deuterated analogs.

- Purity Assessment : Use HPLC-UV and gas chromatography (GC) to ensure <3% impurities .

Advanced Research Questions

Q. How can contradictory findings on the mechanism of 13-cis-retinoic acid derivatives (enzyme inhibition vs. receptor-mediated pathways) be resolved experimentally?

- Methodological Answer :

- Dual Assays : Perform parallel experiments measuring (1) enzyme inhibition (e.g., CYP450 activity via fluorometric assays) and (2) receptor activation (e.g., RAR/RXR luciferase reporter assays).

- Knockout Models : Use CRISPR-edited cell lines lacking retinoid receptors to isolate enzyme-specific effects.

Q. What strategies distinguish isotopic effects of 13-cis-retinoic acid ethyl ester-d5 from its non-deuterated form in pharmacokinetic studies?

- Methodological Answer :

- Comparative Pharmacokinetics : Administer equimolar doses of deuterated and non-deuterated forms to the same model.

- Metabolite Profiling : Use MS to track deuterium retention in metabolites (e.g., 4-oxo-13-cis-retinoic acid).

- Half-Life Analysis : Compare AUC and Tmax values; deuterated forms often show delayed clearance due to kinetic isotope effects .

Q. Which statistical approaches best analyze dose-response relationships in teratogenicity studies of 13-cis-retinoic acid ethyl ester-d5?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 values.

- ANOVA with Post Hoc Tests : Compare teratogenic outcomes (e.g., cranial neural crest cell apoptosis) across dose groups.

- Meta-Analysis : Pool data from multiple studies to assess consistency in dose thresholds (e.g., ≥1 mg/kg in murine models ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.